molecular formula C10H20N2O B1447483 [1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol CAS No. 1375987-06-6

[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol

Cat. No. B1447483
CAS RN: 1375987-06-6
M. Wt: 184.28 g/mol
InChI Key: WQFNLMMCEOJFQE-UHFFFAOYSA-N
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Description

“[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the empirical formula C6H13NO . It is also known as N-Methyl-L-prolinol or (S)-2-Hydroxymethyl-1-methylpyrrolidine . This compound is used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . The structure is further characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrrolidine compounds are known for their versatility in drug discovery . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 0.968 g/mL at 25 °C and a boiling point of 67-69 °C/12 mmHg . The compound has an optical activity of [α]19/D −49.5°, c = 5 in methanol .

Scientific Research Applications

Synthesis of Organic Compounds

[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol is significant in the synthesis of various organic compounds. It has been used as an intermediate for the synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, a process that involved improvements like using a mixture of P2O5/POCl3 as the dehydrating agent and recrystallization for purification (Feng Ta, 2013).

Enantioselective Michael Addition

This compound has been found effective as a bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins, yielding products with significant yields and enantioselectivity (A. Lattanzi, 2006).

Role in Crystal Structures

It is also involved in the formation of complex crystal structures. For example, in the triprolidinium cation of a specific compound, the nitrogen atoms on both the pyrrolidine and pyridine groups are protonated, leading to a complex interplay of interactions within the crystal structure (A. S. Dayananda et al., 2012).

Corrosion Inhibition

Interestingly, derivatives of pyrrolidin-2-ylmethanol, such as (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol, have been investigated as corrosion inhibitors for mild steel in acidic mediums. Their ability to adsorb on the steel surface through electron interactions makes them effective in this role (Qisheng Ma et al., 2017).

Catalytic Methods in Organic Synthesis

This compound has been used in catalytic methods for the synthesis of organic compounds, like the pyrrolidine-catalyzed condensation of carbonyl compounds with cyclopentadiene in methanol/water mixtures, showcasing its versatility in organic synthesis (N. Coşkun, I. Erden, 2011).

In Thermodynamic Studies

The compound has also been involved in thermodynamic studies, such as examining the excess molar enthalpies of mixtures of pyrrolidin-2-one with methanol and other alcohols, highlighting its significance in understanding molecular interactions (S. K. Mehta et al., 1997).

Safety and Hazards

The compound is classified as a combustible liquid . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Pyrrolidine compounds, including “[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol”, have a promising future in drug discovery due to their versatility and the ability to generate structural diversity . They are expected to continue playing a significant role in the development of new drugs for the treatment of various diseases .

properties

IUPAC Name

[1-(pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-8-10-4-2-6-12(10)7-9-3-1-5-11-9/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFNLMMCEOJFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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